Evidence Item 1: Superior In Silico Binding Affinity to Lanosterol 14α-Demethylase (CYP51) vs. Three Closest Oxadiazole Analogs
A molecular docking study evaluated four novel oxadiazole derivatives against human lanosterol 14α-demethylase (CYP51; PDB ID: 3JUS), a key enzyme in sterol biosynthesis and a validated antifungal drug target. Among the series, 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 4) exhibited the highest binding affinity [1].
| Evidence Dimension | In Silico Binding Affinity (ΔG, kcal/mol) |
|---|---|
| Target Compound Data | -7.73134 kcal/mol |
| Comparator Or Baseline | 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine (Compound 1); 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine (Compound 2); 4-(5-amino-1,3,4-oxadiazol-2-yl)phenol (Compound 3) |
| Quantified Difference | Binding affinities for Comparators 1, 2, and 3 were reported as 'remarkable' but quantitatively inferior; Compound 4 achieved the 'best' binding affinity in the series. |
| Conditions | Molecular docking simulation; Human lanosterol 14α-demethylase (CYP51; PDB ID: 3JUS); docking run elapsed time: 7 s for Compound 4. |
Why This Matters
Higher binding affinity predicts stronger target engagement, positioning this compound as a preferential starting point for antifungal drug discovery programs targeting CYP51.
- [1] N. Singh, S. A. Sheergojrie. In Silico Study of Novel Oxadiazole Derivatives in Search of Potential Lead Compounds. Russian Journal of Organic Chemistry, 2024, 59(10), 1826–1829. View Source
